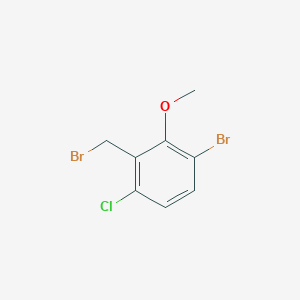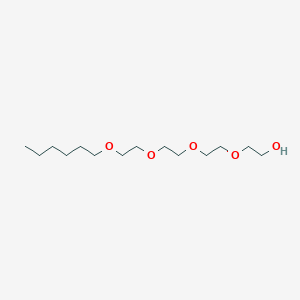
3,6,9,12-Tetraoxaoctadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxaoctadecan-1-ol, also known as tetraethylene glycol hexyl ether or tetraethylene glycol monohexyl ether, is an organic compound with the molecular formula C14H30O5 and a molar mass of 278.389 g/mol . This compound is part of the polyethylene glycol (PEG) family, which is known for its versatile applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxaoctadecan-1-ol can be synthesized through the reaction of tetraethylene glycol with hexyl alcohol under acidic or basic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale etherification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxaoctadecan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethers or alcohols.
Substitution: Various substituted ethers or esters.
Scientific Research Applications
3,6,9,12-Tetraoxaoctadecan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxaoctadecan-1-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and bioavailability of drugs.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxahexadecan-1-ol: Similar structure but with a shorter alkyl chain.
3,6,9,12-Tetraoxatetradecan-1-ol: Another similar compound with an even shorter alkyl chain.
Tetraethylene glycol monomethyl ether: A related compound with a methyl group instead of a hexyl group.
Uniqueness
3,6,9,12-Tetraoxaoctadecan-1-ol is unique due to its specific alkyl chain length, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications where a balance between hydrophilicity and hydrophobicity is required.
Properties
Molecular Formula |
C14H30O5 |
|---|---|
Molecular Weight |
278.38 g/mol |
IUPAC Name |
2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H30O5/c1-2-3-4-5-7-16-9-11-18-13-14-19-12-10-17-8-6-15/h15H,2-14H2,1H3 |
InChI Key |
VUEUVIPIBVJLCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



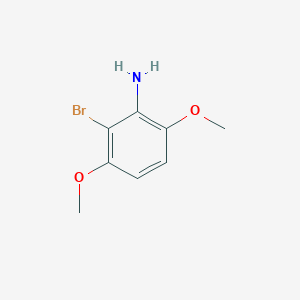
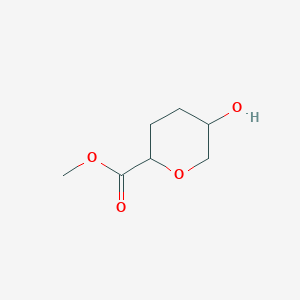
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
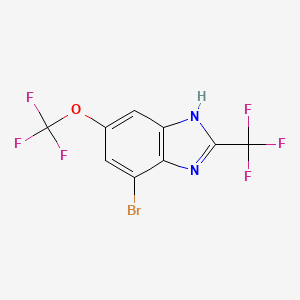


![6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12860239.png)
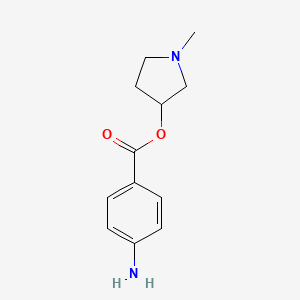

![(3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860268.png)
![5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12860276.png)

